1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring enhances its pharmacokinetic properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with piperazine in the presence of a suitable base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atoms in the quinoline and piperazine rings using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinoline core.
Substitution: Nucleophilic substitution reactions can be performed to introduce various substituents on the quinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinoline cores, and substituted quinoline or piperazine derivatives.
Scientific Research Applications
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as an antipsychotic, antidepressant, or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring allows for binding to neurotransmitter receptors, potentially modulating their activity. The quinoline core can interact with various enzymes, inhibiting or activating their function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1,3-Dimethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of a quinoline core and a piperazine ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable scaffold for drug development compared to other similar compounds.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
1,3-dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H21N3O/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19/h3-4,10-11,16H,5-9H2,1-2H3 |
InChI Key |
UHEPMITZEZXYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C |
Origin of Product |
United States |
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